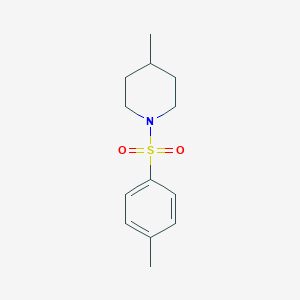

4-Methyl-1-tosylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-(4-methylphenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-11-3-5-13(6-4-11)17(15,16)14-9-7-12(2)8-10-14/h3-6,12H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXZHPKASQRHDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322831 | |

| Record name | 4-methyl-1-(4-methylphenyl)sulfonylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203714 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60212-39-7 | |

| Record name | 4-methyl-1-(4-methylphenyl)sulfonylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 1 Tosylpiperidine

Direct N-Tosylation Approaches to the Piperidine (B6355638) Ring

The most straightforward approach to synthesizing 4-Methyl-1-tosylpiperidine involves the direct N-tosylation of 4-methylpiperidine (B120128). This method leverages the nucleophilicity of the secondary amine on the piperidine ring to react with a tosylating agent.

Conventional Protocols for Tosylamide Formation

Conventional N-tosylation is a widely used and well-established method for the protection of secondary amines. This reaction typically involves the treatment of the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide.

Commonly employed bases include pyridine (B92270), which can also act as the solvent, or tertiary amines such as triethylamine (B128534) (TEA) in an inert solvent like dichloromethane (B109758) (DCM). The reaction is generally carried out at temperatures ranging from 0 °C to room temperature. orgsyn.org The general scheme for this reaction is depicted below:

Reaction Scheme: Conventional N-Tosylation of 4-Methylpiperidine

The choice of base and solvent can influence the reaction rate and yield. For instance, using pyridine as both solvent and base provides a simple workup procedure, while the use of TEA in DCM might be preferred for substrates sensitive to prolonged exposure to pyridine.

Copper-Catalyzed Aerobic Oxidative Coupling Mechanisms for Tosylamide Synthesis

In recent years, copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds. While more commonly applied for N-arylation, these methods can be adapted for the synthesis of sulfonamides. Copper-catalyzed N-arylation of heterocycles has been demonstrated using various copper sources and ligands. beilstein-journals.orgnih.govsharif.eduresearchgate.net

The aerobic oxidative coupling variant of this reaction is particularly attractive from a green chemistry perspective, as it utilizes molecular oxygen as the terminal oxidant. The mechanism generally involves the coordination of the amine to a copper(I) or copper(II) catalyst, followed by oxidative addition of the sulfonyl source and subsequent reductive elimination to form the N-S bond. While specific examples for the direct N-tosylation of 4-methylpiperidine using this method are not extensively documented, the general principle offers a potential alternative to classical methods.

Novel Ring-Forming Strategies for the Construction of the Piperidine Core

An alternative to the direct tosylation of a pre-existing piperidine ring is the construction of the tosylated piperidine skeleton through cyclization or annulation reactions. These methods offer the advantage of introducing multiple stereocenters and functional groups in a controlled manner.

Cyclization Reactions and Annulation Pathways to Piperidine Derivatives

The synthesis of the piperidine ring can be achieved through various cyclization strategies. One common approach is the catalytic hydrogenation of substituted pyridines. For instance, 4-methylpyridine (B42270) (γ-picoline) can be reduced to 4-methylpiperidine, which is then subjected to N-tosylation as described in section 2.1.1. The hydrogenation can be carried out using catalysts such as platinum oxide (PtO₂) under hydrogen pressure. asianpubs.orgresearchgate.net

Reaction Scheme: Synthesis via Hydrogenation of 4-Methylpyridine

Aza-Diels-Alder reactions represent another powerful tool for the construction of six-membered nitrogen heterocycles. organic-chemistry.orgrsc.orgrsc.org This [4+2] cycloaddition reaction between an imine (dienophile) and a diene can be used to form a tetrahydropyridine (B1245486) ring, which can be further functionalized and reduced to the desired piperidine derivative before or after N-tosylation.

Ring-closing metathesis (RCM) has also become a prominent method for the synthesis of cyclic compounds, including piperidines. nih.govwikipedia.orgorganic-chemistry.orgdrughunter.combeilstein-journals.org This reaction involves the intramolecular cyclization of a diene precursor catalyzed by a ruthenium-based catalyst, such as Grubbs' catalyst. The resulting unsaturated piperidine can then be hydrogenated and tosylated.

Ring Expansion Transformations from Aziridine (B145994) Precursors

Ring expansion reactions of aziridines provide an elegant method for the synthesis of larger nitrogen-containing heterocycles. While this approach is well-documented for the synthesis of various substituted piperidines, specific examples leading directly to this compound are less common in the literature. The general strategy involves the activation of the aziridine ring, often by N-acylation or N-sulfonylation, followed by a nucleophilic attack that induces ring opening and subsequent rearrangement to form the piperidine ring.

Advanced Functionalization and Methylation Tactics

A highly convergent and versatile strategy for the synthesis of this compound involves the preparation of a functionalized piperidine precursor, followed by the introduction of the methyl group at the 4-position. A key intermediate in this approach is 1-tosyl-4-piperidone.

The synthesis of 1-tosyl-4-piperidone can be achieved through various methods, including the Dieckmann condensation of a diester followed by hydrolysis and decarboxylation, or by the direct tosylation of 4-piperidone. dtic.mil Once obtained, 1-tosyl-4-piperidone can be subjected to a variety of carbon-carbon bond-forming reactions to introduce the methyl group.

A common and effective method is the Grignard reaction, where the ketone is treated with a methylmagnesium halide (e.g., CH₃MgBr or CH₃MgI). sigmaaldrich.com This reaction proceeds via nucleophilic addition of the methyl group to the carbonyl carbon, forming a tertiary alcohol. Subsequent dehydration of the alcohol and hydrogenation of the resulting alkene, or direct reductive deoxygenation, would yield this compound.

Reaction Scheme: Synthesis via Grignard Reaction

The resulting tertiary alcohol can then be converted to the final product through further synthetic steps.

Alternatively, the Wittig reaction provides a method for converting the ketone into an exocyclic methylene (B1212753) group. masterorganicchemistry.comwikipedia.orglumenlearning.comorganic-chemistry.orglibretexts.org Treatment of 1-tosyl-4-piperidone with a methylidene phosphorane (e.g., methyltriphenylphosphonium (B96628) bromide and a strong base) would yield 4-methylene-1-tosylpiperidine. google.com Subsequent catalytic hydrogenation of the double bond would then afford the desired this compound.

Reaction Scheme: Synthesis via Wittig Reaction and Hydrogenation

The following table summarizes the key synthetic intermediates and reagents discussed in this section.

| Precursor/Intermediate | Reagent(s) | Product |

| 4-Methylpiperidine | p-Toluenesulfonyl chloride, Base | This compound |

| 4-Methylpyridine | H₂, Catalyst; then TsCl, Base | This compound |

| 1-Tosyl-4-piperidone | Methylmagnesium bromide | 4-Hydroxy-4-methyl-1-tosylpiperidine |

| 1-Tosyl-4-piperidone | Methyltriphenylphosphonium bromide, Base | 4-Methylene-1-tosylpiperidine |

Decarboxylation In-Situ Methylation for C-Methylation

The direct conversion of a carboxylic acid to a methyl group at the 4-position of the piperidine ring represents an efficient synthetic strategy. While direct literature examples for the decarboxylative methylation of 1-tosylpiperidine-4-carboxylic acid to this compound are not prevalent, established methodologies in radical chemistry offer plausible routes.

One such potential method is a modified Barton decarboxylation. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction proceeds through a radical intermediate. The carboxylic acid, 1-tosylpiperidine-4-carboxylic acid, would first be converted to a Barton ester, for instance, by reacting it with N-hydroxy-2-thiopyridone. researchgate.net Homolytic cleavage of the N-O bond of the Barton ester, typically initiated by heat or light, would generate a carboxyl radical. This intermediate would then lose carbon dioxide to form an alkyl radical at the 4-position of the piperidine ring. In an in-situ methylation protocol, this radical could be trapped by a suitable methyl radical source.

Another emerging approach that could be hypothetically applied is photocatalytic decarboxylative methylation. researchgate.netthieme-connect.de These methods often utilize a photocatalyst that, upon irradiation with visible light, can induce the decarboxylation of a carboxylic acid to form a radical intermediate, which can then be functionalized.

It is important to note that these are proposed synthetic pathways based on well-established radical decarboxylation principles, and their application to the synthesis of this compound would require experimental validation.

Derivatization from Carboxylate-Substituted Piperidines

A more conventional and well-documented approach to the synthesis of this compound involves the derivatization of readily available carboxylate-substituted piperidines, such as piperidine-4-carboxylic acid or its esters (e.g., ethyl isonipecotate). This multi-step process typically involves N-tosylation, followed by modification of the carboxylate group.

The general synthetic sequence is outlined below:

N-Tosylation: The secondary amine of the piperidine-4-carboxylate is protected with a tosyl group. This is typically achieved by reacting the piperidine derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine or pyridine, in a suitable solvent like dichloromethane.

Reduction of the Carboxylate: The ester or carboxylic acid at the 4-position is then reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com This step yields the key intermediate, (1-tosylpiperidin-4-yl)methanol. researchgate.net

Conversion of the Hydroxymethyl to a Methyl Group: The final step involves the conversion of the 4-hydroxymethyl group to the desired 4-methyl group. This can be accomplished through a two-step process: a. Activation of the Alcohol: The hydroxyl group is first converted into a good leaving group, for example, by tosylation or mesylation, or by conversion to a halide (e.g., using thionyl chloride or phosphorus tribromide). b. Reduction: The resulting tosylate, mesylate, or halide is then reduced to the methyl group using a reducing agent such as lithium aluminum hydride.

The following table summarizes the key transformations in this synthetic pathway.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Piperidine-4-carboxylic acid ethyl ester | p-Toluenesulfonyl chloride, Triethylamine, Dichloromethane | Ethyl 1-tosylpiperidine-4-carboxylate |

| 2 | Ethyl 1-tosylpiperidine-4-carboxylate | Lithium aluminum hydride, Tetrahydrofuran | (1-Tosylpiperidin-4-yl)methanol |

| 3a | (1-Tosylpiperidin-4-yl)methanol | p-Toluenesulfonyl chloride, Pyridine | (1-Tosylpiperidin-4-yl)methyl 4-methylbenzenesulfonate |

| 3b | (1-Tosylpiperidin-4-yl)methyl 4-methylbenzenesulfonate | Lithium aluminum hydride, Tetrahydrofuran | This compound |

This derivatization approach provides a reliable and versatile route to this compound from commercially available starting materials.

Stereoselective Synthesis of this compound and its Chiral Analogues

The introduction of a methyl group at the 4-position of the piperidine ring creates a stereocenter if the substitution pattern at other positions of the ring allows for chirality. The development of stereoselective methods to control the configuration of this center is crucial for the synthesis of enantiomerically pure chiral analogues of this compound.

Diastereoselective Control in Cyclization and Addition Reactions

Diastereoselective methods aim to control the relative stereochemistry of newly formed stereocenters. In the context of this compound analogues, this can be achieved through various strategies, including diastereoselective cyclization reactions to form the piperidine ring or diastereoselective addition reactions to a pre-existing piperidine scaffold.

One approach involves the diastereoselective alkylation of an enolate derived from a 1-tosyl-4-piperidone derivative. The pre-existing stereocenters on the piperidine ring can direct the approach of the methylating agent to one face of the enolate, leading to the preferential formation of one diastereomer. The stereochemical outcome is influenced by the steric and electronic properties of the substituents on the ring and the reaction conditions. rsc.org

Another strategy is the diastereoselective reduction of a 4-methylene-1-tosylpiperidine precursor. The facial selectivity of the hydrogenation can be influenced by existing stereocenters on the ring or by the use of a chiral catalyst, leading to the formation of one diastereomer of the 4-methyl product over the other. nih.gov

The following table provides a conceptual overview of diastereoselective approaches.

| Strategy | Precursor | Key Transformation | Factors Influencing Diastereoselectivity |

| Diastereoselective Alkylation | Chiral 1-Tosyl-4-piperidone derivative | Enolate formation followed by methylation | Steric hindrance from existing substituents, chelation control |

| Diastereoselective Reduction | Chiral 4-Methylene-1-tosylpiperidine derivative | Catalytic hydrogenation or hydride reduction | Steric approach control, catalyst-substrate interactions |

Enantioselective Approaches Utilizing Chiral Auxiliaries or Catalysis

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved by using chiral auxiliaries or through asymmetric catalysis.

Chiral Auxiliaries: In this approach, an achiral piperidine precursor is attached to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. For instance, an N-acyl derivative of a chiral oxazolidinone (an Evans auxiliary) can be used. researchgate.netsantiago-lab.com The enolate of this N-acyl piperidine derivative can then be methylated, with the chiral auxiliary sterically blocking one face of the enolate, leading to the preferential formation of one enantiomer. After the methylation step, the chiral auxiliary is cleaved to yield the enantiomerically enriched 4-methylpiperidine derivative, which can then be tosylated.

The table below illustrates the general principle of using a chiral auxiliary.

| Chiral Auxiliary Type | General Structure | Role in Synthesis |

| Evans Oxazolidinone | Forms a chiral imide with a piperidine carboxylic acid derivative, directs alkylation. | |

| Meyers Chiral Oxazoline (B21484) | Forms a chiral oxazoline with a piperidine nitrile derivative, directs alkylation. |

Asymmetric Catalysis: Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. researchgate.net For the synthesis of chiral this compound analogues, organocatalysis represents a powerful approach. mdpi.comnih.govnih.gov For example, a chiral amine catalyst could be used to catalyze the conjugate addition of a methyl group to a 1-tosyl-1,2,3,4-tetrahydropyridine derivative. The chiral catalyst creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

The following table summarizes conceptual enantioselective catalytic approaches.

| Catalysis Type | Catalyst Example | Reaction Type |

| Organocatalysis | Chiral Proline Derivatives | Conjugate addition to an α,β-unsaturated piperidine precursor |

| Transition Metal Catalysis | Chiral Phosphine Ligands with a Metal (e.g., Pd, Rh) | Asymmetric hydrogenation of a 4-methylene-1-tosylpiperidine |

These stereoselective strategies are fundamental to accessing specific stereoisomers of this compound and its analogues, which is often a prerequisite for their evaluation in biological systems.

Reactivity, Transformations, and Derivatization of 4 Methyl 1 Tosylpiperidine

Reactivity of the N-Tosyl Group: Deprotection and Functional Interconversions

The N-tosyl group in 4-Methyl-1-tosylpiperidine serves as a robust protecting group for the piperidine (B6355638) nitrogen. Its electron-withdrawing nature deactivates the nitrogen towards many reagents, yet it can be selectively removed under specific conditions to liberate the secondary amine. This deprotection is a crucial step in synthetic pathways where the piperidine nitrogen needs to be further functionalized.

Common methods for the cleavage of the N-tosyl group involve reductive conditions. One effective method utilizes sodium naphthalenide, prepared fresh in dimethoxyethane (DME) at low temperatures, to successfully deprotect N-tosyl benzylamines. nih.gov This approach has been shown to be effective for deprotecting N-tosyl piperidines, yielding the corresponding secondary amine with minimal impact on other functional groups or the stereochemistry of the molecule. nih.gov Another method for detosylation involves using alkali metal-silica gel materials in the presence of a proton source. google.com

The stability of the tosyl group makes it more resilient to cleavage compared to other protecting groups like urethanes. google.com This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected nitrogen. However, this robustness also necessitates harsher conditions for its removal, which must be considered during synthetic planning.

Chemical Modifications at the Piperidine Ring Positions

The piperidine ring of this compound offers several sites for chemical modification, enabling the synthesis of a diverse array of substituted piperidine derivatives.

The C-4 position, already bearing a methyl group, can be further functionalized. For instance, lithiation of N-Boc piperidines followed by trapping with an electrophile is a known method for introducing substituents. whiterose.ac.uk A similar strategy could potentially be applied to N-tosylpiperidine derivatives. The synthesis of 1-tosylpiperidine-4-carboxylic acid has been reported, highlighting the possibility of introducing a carboxylic acid group at the C-4 position, which can then serve as a handle for further modifications. rsc.orgsmolecule.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. eie.grprinceton.eduresearchgate.net The Heck reaction, which couples an organohalide with an alkene in the presence of a palladium catalyst, is a prominent example. organic-chemistry.orglibretexts.org While direct Heck reactions on this compound are not extensively documented, related N-tosylpiperidine derivatives have been successfully employed in such couplings. For instance, Ni(II)/NHC-catalyzed Heck couplings of N-tosylpiperidines with aryl halides have been shown to proceed with high yields. vulcanchem.comworldwidejournals.com

In a specific application, 2-vinyl-N-tosyl-piperidine was reacted with substituted iodo benzenes via a Ni(II)/NHC catalyzed Heck cross-coupling to produce (E)-olefin derivatives. worldwidejournals.com This demonstrates the feasibility of introducing olefinic moieties onto the piperidine ring of N-tosylated systems. The tosyl group can act as a directing group in these metal-catalyzed reactions. vulcanchem.com The resulting alkenes can then undergo further synthetic transformations. worldwidejournals.com

Table 1: Examples of Heck Reaction with N-Tosylpiperidine Derivatives

| Reactants | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 2-vinyl-N-Tosyl-piperidine, Phenyl iodide | Ni(OAc)2, NHC Ligand, Et3N | (E)-2-Styryl-1-tosylpiperidine | Good | worldwidejournals.com |

| 2-vinyl-N-Tosyl-piperidine, 4-Iodoanisole | Ni(OAc)2, NHC Ligand, Et3N | (E)-2-(4-Methoxystyryl)-1-tosylpiperidine | Good | worldwidejournals.com |

Ring-Opening and Rearrangement Processes of Tosylpiperidine Systems

N-tosylpiperidine systems can undergo ring-opening and rearrangement reactions, providing access to structurally diverse acyclic and cyclic compounds. For example, a nickel-catalyzed structural rearrangement of N-tosylpiperidines can lead to a ring contraction, affording N-tosyl(aminoethyl)cyclopropanes with excellent diastereoselectivity. nsf.gov This transformation represents a novel sulfonamide skeletal rearrangement. nsf.gov

In other instances, ring-opening of N-tosylpiperidine derivatives has been observed. For example, the metathesis reactivity of a complex N-tosyl-piperidine derivative resulted in a ring-opening/cross-metathesis to yield a tetrasubstituted N-Boc-piperidine. rsc.org The N-tosyl group can also influence the outcome of reactions such as the aza-Maitland-Japp synthesis, where it was found to either be eliminated or inhibit cyclization under certain conditions. whiterose.ac.ukwhiterose.ac.uk

Engagement in Multicomponent Reactions and Domino Sequences

Multicomponent reactions (MCRs) are efficient processes that combine three or more reactants in a single step to form a complex product. beilstein-journals.org Tosylpiperidone derivatives, which can be prepared from this compound, are valuable substrates in such reactions.

The Kabachnik-Fields reaction is a three-component reaction between a carbonyl compound, an amine, and a hydrophosphoryl compound (like a dialkyl phosphite) to produce α-aminophosphonates. organic-chemistry.orgwikipedia.orgmdpi.com 1-Tosylpiperidine-4-one, a ketone derivative, can serve as the carbonyl component in this reaction. beilstein-journals.orgnih.gov

A one-pot, three-component reaction between 1-tosylpiperidine-4-one, various aromatic amines, and diethyl phosphonate, catalyzed by magnesium perchlorate (B79767) under neat conditions, affords α-aminophosphonates in good yields. beilstein-journals.orgnih.gov Some of these resulting compounds have shown insecticidal activity. beilstein-journals.org This reaction highlights the utility of tosylpiperidone derivatives in generating structurally complex and potentially bioactive molecules through MCRs. The mechanism of the Kabachnik-Fields reaction can proceed through either an imine or an α-hydroxyphosphonate intermediate, often dependent on the basicity of the amine. organic-chemistry.orgmdpi.com

Table 2: Kabachnik-Fields Reaction with 1-Tosylpiperidine-4-one

| Amine | Phosphite | Catalyst | Product | Yield | Reference |

|---|

Aza-Prins Cyclizations Towards Fused Azabicyclic Systems

The construction of fused azabicyclic ring systems, which form the core of numerous alkaloids and pharmaceutically active compounds, represents a significant endeavor in synthetic organic chemistry. The aza-Prins cyclization has emerged as a powerful tool for this purpose, enabling the stereoselective formation of complex molecular architectures from strategically designed precursors. This section focuses on the application of aza-Prins-type reactions for the synthesis of fused azabicyclic systems, such as indolizidinones and quinolizinones, where the resulting structure contains a tosylated piperidine ring.

A particularly effective strategy involves the generation of endocyclic N-acyliminium ions from piperidine-based precursors, which then undergo intramolecular cyclization with a tethered nucleophile. Research has demonstrated that these reactions can be mediated by Brønsted acids like p-toluenesulfonic acid (p-TSA), which not only catalyzes the formation of the key N-acyliminium ion intermediate but also serves as the tosylate source for trapping the resulting carbocation. nih.govrsc.org This approach leads to the diastereoselective synthesis of O-tosylated azabicyclic derivatives in high yields. nih.govrsc.org

The general mechanism commences with the acid-catalyzed formation of an N-acyliminium ion from a cyclic hydroxy-lactam precursor. This electrophilic intermediate then undergoes an endo-trig cyclization, where a tethered alkene attacks the iminium carbon. This ring-forming step creates a bicyclic carbocation, which is subsequently trapped by the tosylate anion present in the reaction medium. The stereochemical outcome of the reaction is often highly selective, providing a reliable method for constructing these complex scaffolds. rsc.org

Detailed Research Findings

A systematic investigation into this methodology by Saikia and colleagues has established a diastereoselective protocol for synthesizing various fused azabicyclic systems containing a 4-O-tosyl piperidine moiety. nih.govrsc.org The reaction of different sized ring precursors, namely those leading to indolizinone, quinolizinone, and pyrido[2,1-a]isoindolone systems, was explored.

The study utilized precursors such as N-(2-hydroxy-2-(pent-4-en-1-yl))piperidin-2-one. When subjected to p-toluenesulfonic acid (p-TSA) in a solvent like dichloromethane (B109758) (DCM) at room temperature, the reaction proceeded smoothly to afford the corresponding (7R,8aR)-3-oxooctahydroindolizin-7-yl 4-methylbenzenesulfonate. rsc.org The reaction demonstrated high diastereoselectivity and good yields. Elevating the temperature to reflux in the same solvent increased the yield without compromising the diastereomeric ratio. rsc.org

This methodology was successfully applied to the synthesis of key intermediates for indolizidine alkaloids, highlighting its utility in natural product synthesis. nih.govrsc.org The scope of the reaction was shown to be applicable to various ring systems and substrates, as detailed in the tables below.

Table 1: Aza-Prins Cyclization for the Synthesis of Fused Azabicyclic Systems

This table summarizes the results for the p-TSA mediated aza-Prins cyclization of various N-substituted cyclic lactams to form fused O-tosylated azabicyclic products.

| Entry | Substrate | Fused System | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Ref |

| 1 | N-(2-hydroxy-2-(pent-4-en-1-yl))piperidin-2-one | Hexahydroindolizin-3(2H)-one | p-TSA, DCM, rt, 3h | 79 | 85:15 | rsc.org |

| 2 | N-(2-hydroxy-2-(pent-4-en-1-yl))piperidin-2-one | Hexahydroindolizin-3(2H)-one | p-TSA, DCM, reflux, 2h | 88 | 85:15 | rsc.org |

| 3 | N-(2-(hex-5-en-1-yl)-2-hydroxypiperidin-2-yl)ethan-1-one | Hexahydro-1H-quinolizin-4(6H)-one | p-TSA, DCM, rt, 3h | 75 | 80:20 | rsc.org |

| 4 | N-(2-(2-(but-3-en-1-yl)phenyl)-2-hydroxy)piperidin-2-one | Tetrahydropyrido[2,1-a]isoindol-6(2H)-one | p-TSA, DCM, rt, 4h | 72 | 82:18 | rsc.org |

Table 2: Substrate Scope with Varying Alkene Tethers

This table illustrates the reaction's tolerance to different alkene side chains attached to the piperidin-2-one precursor, all leading to the hexahydroindolizin-3(2H)-one core.

| Entry | Alkene Side Chain (R) | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Ref |

| 1 | Pent-4-en-1-yl | p-TSA, DCM, reflux, 2h | 88 | 85:15 | rsc.org |

| 2 | Hex-5-en-1-yl | p-TSA, DCM, reflux, 2.5h | 85 | 83:17 | rsc.org |

| 3 | Hept-6-en-1-yl | p-TSA, DCM, reflux, 2.5h | 82 | 80:20 | rsc.org |

The successful application of the aza-Prins cyclization to create these intricate fused systems from piperidine-based precursors underscores the reaction's significance. The ability to install a tosylate group stereoselectively at the C-4 position of the original piperidine framework provides a versatile handle for further synthetic transformations, opening avenues for the synthesis of a wide array of complex natural products and their analogues. nih.govrsc.org

Strategic Applications of 4 Methyl 1 Tosylpiperidine in Complex Molecule Synthesis

As a Key Intermediate for Piperidine-Containing Natural Products and Analogues

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast array of biologically active natural products. 4-Methyl-1-tosylpiperidine and its derivatives serve as crucial starting materials for the stereoselective synthesis of these complex targets.

4-Substituted piperidines are instrumental in the synthesis of fused piperidine structures like indolizidine and quinolizidine (B1214090) alkaloids, many of which are known for their biological activities, such as being noncompetitive blockers of neuromuscular transmission. rsc.org A highly diastereoselective protocol for synthesizing the core structures of these alkaloids utilizes an aza-Prins cyclization. rsc.orgresearchgate.net

In one notable application, a 4-O-tosyl piperidine derivative undergoes an aza-Prins cyclization mediated by p-toluenesulphonic acid (p-TSA) to generate key bicyclic intermediates. rsc.org This method was successfully applied to the total synthesis of the indolizidine alkaloids (±)-epi-indolizidine 167B and 209D. rsc.org The reaction proceeds with high diastereoselectivity and in excellent yields, demonstrating the utility of the tosylated piperidine precursor. rsc.org

Table 1: Key Aza-Prins Cyclization for Alkaloid Synthesis rsc.org

| Reactant | Conditions | Product | Yield | Diastereomeric Ratio |

|---|

The application of this compound extends to the synthesis of various other complex nitrogen-containing heterocyclic systems (azacycles). The aza-Prins cyclization is a powerful tool for this purpose, enabling the construction of six-membered azacycles. researchgate.net For instance, the reaction between homoallylic N-tosylamines and aldehydes, catalyzed by iron(III) halides, yields trans-2-alkyl-4-halo-1-tosylpiperidines as major isomers. researchgate.netcolab.ws

Furthermore, a modified halo-aza-Prins cyclization has been developed for the efficient synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from homoallylic benzenesulfonamides. nih.govrsc.org These products are valuable intermediates themselves, as they can be converted into 2-substituted-1-tosylpiperidin-4-ones and pyridines. nih.govrsc.org The piperidine ring is a fundamental scaffold in drug discovery, present in medications like Donepezil for Alzheimer's disease and Naratriptan for migraines. rsc.org

Role in the Preparation of Advanced Pharmaceutical Intermediates

Pharmaceutical manufacturing relies on the availability of advanced intermediates that facilitate the efficient synthesis of active pharmaceutical ingredients (APIs). pharmanoble.com this compound and its close derivatives are key starting materials for various pharmaceutical scaffolds. researchgate.netresearchgate.net

The 1,2,4-oxadiazole (B8745197) ring is a significant heterocycle in medicinal chemistry. researchgate.net A common route to 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of amidoximes followed by cyclization. researchgate.net The tosylpiperidine moiety has been incorporated into oxadiazole structures to create novel compounds. For example, 5-(1-(4-Tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol is a known compound where the tosylated piperidine is directly linked to the oxadiazole core. The synthesis of such molecules often starts with 1-tosylpiperidine-4-carboxylic acid, which is then coupled with other heterocyclic precursors. A facile method for preparing related 2-amino-1,3,4-oxadiazoles uses a tosyl chloride/pyridine-mediated cyclization of thiosemicarbazides. organic-chemistry.org

Table 2: Synthesis of a Key Tosylated Piperidine Intermediate

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

The introduction of phosphorus-containing groups into heterocyclic scaffolds can lead to compounds with unique biological properties. While the direct synthesis from this compound is not extensively documented in the provided sources, the synthesis of phosphonic and phosphinic analogs of piperidine derivatives like 4-hydroxypipecolic acid has been described. researchgate.net These syntheses highlight the importance of functionalized piperidines as precursors. The general strategies often involve building the piperidine ring through methods like aza-Prins cyclization, followed by the introduction of the phosphonyl group. researchgate.net

The this compound framework is a component in the synthesis of various advanced scaffolds for drug discovery. researchgate.net For instance, a derivative, (3S)-3-Methyl-4-phenyl-1-tosylpiperidine-4-carbonitrile, is a key intermediate in a practical and sustainable synthesis of optically pure Levocabastine, a potent H1 receptor antagonist. mdpi.com

The synthesis of thieno[2,3-c]pyridine-3-carboxamide analogues, which have been tested for antibacterial activity, starts from 1-tosylpiperidine-4-one. researchgate.net This highlights the role of tosylated piperidones as versatile starting points for fused heterocyclic systems. Additionally, spiropiperidine derivatives, which can act as ligands to counteract ischemia-reperfusion injury, have been synthesized using 4-amino-1-tosylpiperidine-4-carbonitrile intermediates. nih.gov These examples underscore the value of this compound and related structures as foundational elements for creating diverse and complex pharmaceutical compounds. researchgate.netmdpi.com

Utilization in Chiral Synthesis and Asymmetric Transformations

The rigid, yet conformationally adaptable, piperidine ring, when substituted with a methyl group and a tosyl group, presents a valuable scaffold in the field of asymmetric synthesis. The inherent chirality or the potential for creating new stereocenters in the this compound framework allows for its use in complex transformations, guiding the stereochemical outcome of reactions. Research in this area focuses on both the diastereoselective and enantioselective synthesis of complex piperidine derivatives and their subsequent application in building stereochemically rich molecules.

A notable strategy involves the use of substrates containing the this compound core in asymmetric allylic alkylation (AAA) reactions. researchgate.netrsc.org This approach can stereoselectively generate vicinal stereocenters, transforming simple starting materials into valuable and complex heterocyclic building blocks. researchgate.net An asymmetric allylic alkylation/Cope rearrangement (AAA/ beilstein-journals.orgbeilstein-journals.org) sequence has been developed that uses a strategically placed methyl group on a 3,3-dicyano-1,5-diene to control stereoselectivity and drive the rearrangement equilibrium forward. researchgate.net

This methodology provides access to a variety of N-tosyl-piperidine alkylidenemalononitriles bearing diverse functional groups. rsc.org For instance, the reaction can accommodate substrates with N-Boc-piperidyl, N-Boc-azetidinyl, various substituted phenyl, pyridyl, and indole (B1671886) groups. rsc.org The resulting products feature significant functional and stereochemical complexity, highlighting the utility of these piperidine-based substrates as starting points for advanced synthesis. researchgate.net

| Entry | Electrophile (2) | Product (4) | Yield (%) | e.r. |

| 1 | 4-Chlorophenyl (2a) | 4a | 80 | 92:8 |

| 2 | N-Boc-piperidyl (2b) | 4b | 73 | 92:8 |

| 3 | N-Boc-azetidinyl (2c) | 4c | 75 | 95:5 |

| 4 | Benzyl (2d) | 4d | 74 | 93:7 |

| 5 | 4-Fluorophenyl (2e) | 4e | 78 | 91:9 |

| 6 | 3-Fluorophenyl (2f) | 4f | 69 | 95:5 |

| 7 | 2-Pyridyl (2g) | 4g | 50 | 85:15 |

| 8 | 3-Pyridyl (2h) | 4h | 61 | 70:30 |

| 9 | 4-Pyridyl (2i) | 4i | 65 | 70:30 |

| 10 | Indole (2j) | 4j | 61 | 91:9 |

| Table 1: Asymmetric Allylic Alkylation/Cope Rearrangement of N-Tosyl-piperidine Substrates. Data sourced from Grenning, A. J., et al. (2023). researchgate.netrsc.org |

In a specific example, the reaction involving a substrate with a methyl group at the β-position demonstrated high stereoselectivity. nih.gov Optimization of reaction conditions, such as temperature and concentration, led to a significant improvement in yield while maintaining high diastereoselectivity. nih.gov The synthesis of trans-2-(4-methoxyphenyl)-4-methyl-1-tosylpiperidine was achieved with a 93:7 trans:cis diastereomeric ratio, showcasing the method's efficacy in producing stereochemically defined piperidines. nih.gov

| Entry | Substrate | Conditions | Product | Yield (%) | d.r. (trans:cis) |

| 1 | 5-(4-Methoxyphenyl)-3-methylpentanal | BF₃·OEt₂, CH₂Cl₂, rt, 24h | trans-2-(4-Methoxyphenyl)-4-methyl-1-tosylpiperidine | 37 | 93:7 |

| 2 | 5-(4-Methoxyphenyl)-3-methylpentanal | BF₃·OEt₂, PhMe, 80°C, 24h | trans-2-(4-Methoxyphenyl)-4-methyl-1-tosylpiperidine | 85 | 92:8 |

| Table 2: Diastereoselective Synthesis of 2,4-Disubstituted-1-tosylpiperidines. Data sourced from Duno, M., et al. (2012). nih.gov |

These examples underscore the strategic importance of the this compound scaffold in asymmetric synthesis, serving both as a foundational chiral building block and as a key component in substrates for complex, stereoselective transformations.

Spectroscopic and Advanced Analytical Characterization in Research of 4 Methyl 1 Tosylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 4-methyl-1-tosylpiperidine, offering detailed insights into its proton and carbon framework. researchgate.netsnu.ac.krresearchgate.netmeasurlabs.comnih.govucsb.edu

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), measured in Hertz (Hz), are critical for assigning each proton's position within the molecule. researchgate.netsnu.ac.krresearchgate.netmeasurlabs.comnih.govucsb.edu

Key signals in the ¹H NMR spectrum include those for the tosyl group's aromatic protons and methyl group, as well as the protons of the piperidine (B6355638) ring. The aromatic protons of the tosyl group typically appear as two distinct doublets in the downfield region, a characteristic pattern for a para-substituted benzene (B151609) ring. rsc.orgrsc.org The singlet for the tosyl methyl group is also readily identifiable. rsc.orgrsc.org Protons on the piperidine ring exhibit more complex splitting patterns due to spin-spin coupling with their neighbors, providing valuable information about their relative stereochemistry. researchgate.netresearchgate.net

Interactive Data Table: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (Tosyl) | ~7.65 | Doublet | ~8.0 |

| Aromatic (Tosyl) | ~7.33 | Doublet | ~8.0 |

| Piperidine Ring | ~2.99 | Triplet | ~5.7 |

| Piperidine Ring | ~2.46 | Singlet | N/A |

| Piperidine Ring | ~1.62 | Multiplet | N/A |

| Piperidine Ring | ~1.38 | Multiplet | N/A |

| Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific stereoisomer being analyzed. rsc.org |

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of this compound. snu.ac.krresearchgate.netmeasurlabs.comnih.govucsb.edu Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its electronic environment.

The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons of the tosyl group, the tosyl methyl carbon, and the carbons of the piperidine ring. rsc.org The chemical shifts of the piperidine ring carbons are particularly useful for confirming the ring structure and the position of the methyl substituent. rsc.org

Interactive Data Table: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Aromatic (Tosyl) - C (quaternary) | ~143.4 |

| Aromatic (Tosyl) - C (quaternary) | ~133.6 |

| Aromatic (Tosyl) - CH | ~129.7 |

| Aromatic (Tosyl) - CH | ~127.9 |

| Piperidine Ring - CH₂ | ~47.1 |

| Piperidine Ring - CH₂ | ~25.3 |

| Piperidine Ring - CH₂ | ~23.7 |

| Tosyl - CH₃ | ~21.7 |

| Note: Chemical shifts are relative to a standard reference and can be influenced by the solvent used. rsc.org |

To unravel more complex structural details and confirm assignments made from 1D NMR, two-dimensional (2D) NMR techniques are employed. libretexts.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgyoutube.com Cross-peaks in a COSY spectrum of this compound would definitively link adjacent protons within the piperidine ring, confirming their connectivity. libretexts.orgblogspot.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with the carbon signals of the atoms they are directly attached to. ucsb.eduyoutube.com This is invaluable for unambiguously assigning the ¹³C signals based on the more easily interpreted ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space interactions between protons that are close to each other, regardless of whether they are bonded. ucsb.edulibretexts.org For this compound, NOESY can provide crucial information about the stereochemical relationship between the methyl group and other protons on the piperidine ring, helping to determine its axial or equatorial orientation. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass of this compound, which in turn confirms its elemental composition. snu.ac.krresearchgate.netnih.govucsb.edu Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy, allowing for the calculation of a unique molecular formula. measurlabs.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The detection of a molecular ion peak corresponding to the exact calculated mass of C₁₃H₁₉NO₂S provides strong evidence for the presence of this compound. rsc.org

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. measurlabs.comnih.govucsb.eduiu.edu

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the key functional groups:

Sulfonamide Group (SO₂-N) : Strong absorption bands are expected in the regions of approximately 1340-1300 cm⁻¹ and 1160-1120 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. rsc.org

Aromatic Ring (Tosyl Group) : C-H stretching vibrations for the sp² hybridized carbons of the aromatic ring typically appear above 3000 cm⁻¹. libretexts.orgpressbooks.pub C=C in-ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region. libretexts.orgpressbooks.pub

Alkyl Groups (Piperidine Ring and Methyls) : C-H stretching vibrations for the sp³ hybridized carbons are found just below 3000 cm⁻¹. libretexts.orgwpmucdn.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1339 |

| Sulfonamide (SO₂) | Symmetric Stretch | 1107 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aromatic C=C | In-ring Stretch | ~1600-1450 |

| Alkyl C-H | Stretch | ~2850-2960 |

| Data derived from general spectroscopic principles and literature values for similar compounds. rsc.orglibretexts.org |

Advanced Chromatographic Methods for Purity Assessment and Isolation

Advanced chromatographic techniques are essential for both purifying this compound and assessing its purity. youtube.com

Flash Column Chromatography : This is a common method for the purification of this compound from reaction mixtures. iu.eduresearchgate.net By using a stationary phase like silica (B1680970) gel and a mobile phase, such as a mixture of hexanes and ethyl acetate (B1210297), the compound can be separated from impurities based on differences in polarity. iu.edunih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive technique used to determine the purity of a sample. By employing a C18 column and a suitable mobile phase, such as a water-methanol mixture, a sharp, single peak for this compound would indicate a high degree of purity. nih.gov The retention time is a characteristic property of the compound under specific chromatographic conditions.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for the qualitative monitoring of chemical reactions involving this compound. umass.edulibretexts.orgaga-analytical.com.pl Its simplicity, speed, and low cost make it an invaluable tool in the organic synthesis laboratory. libretexts.orgaga-analytical.com.pl By spotting the reaction mixture onto a TLC plate and developing it with an appropriate solvent system, chemists can visually track the consumption of starting materials and the formation of the product. umass.edursc.org

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (the eluting solvent). umass.eduwisc.edu Compounds with different polarities will travel up the plate at different rates, resulting in distinct spots. wisc.edu The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound under defined conditions. libretexts.orgkhanacademy.org

In the synthesis of this compound and its derivatives, TLC is used to determine the optimal reaction time and to check for the presence of byproducts. rsc.orgnih.gov For instance, in the tosylation of 4-methylpiperidine (B120128), TLC can be used to follow the disappearance of the starting amine and the appearance of the tosylated product. The progress of reactions such as amide couplings involving 1-tosylpiperidine-4-carboxylic acid is also monitored using TLC. nih.gov Visualization of the spots on the TLC plate is often achieved using ultraviolet (UV) light, as the tosyl group is UV-active, or by staining with reagents like potassium permanganate (B83412) or p-anisaldehyde. rsc.orgrsc.org

A typical solvent system for the TLC analysis of this compound and related compounds is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. nih.gov The ratio of these solvents is adjusted to achieve good separation of the components, ideally with Rf values between 0.2 and 0.8 for the compounds of interest. ictsl.netrochester.edu For example, an Rf of approximately 0.5 in a 1:1 mixture of ethyl acetate and hexane has been reported for the related compound 1-tosylpiperidin-4-one.

Table 1: TLC Parameters for Related Tosylpiperidine Compounds

| Compound | Solvent System (v/v) | Rf Value | Reference |

| 1-Tosylpiperidin-4-one | Ethyl acetate/Hexane (1:1) | ~0.5 | |

| (2R,3R,4S)-4-Chloro-2-cyclohexyl-3-methyl-1-tosylpiperidine | Hexane/Ethyl acetate (9:1) | Not specified | rsc.org |

| Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiazole-4-carboxylate | Ethyl acetate/Hexane (3:7) | Not specified |

Column Chromatography for Purification

Following the synthesis of this compound, column chromatography is the primary technique employed for its purification on a preparative scale. nih.govevitachem.com This method operates on the same principles as TLC, but on a larger scale, allowing for the separation of gram to kilogram quantities of material. mpg.de The crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica gel, and a solvent system (eluent) is passed through the column to separate the components. rsc.orgmpg.de

The choice of eluent is critical for a successful separation and is often determined by preliminary TLC analysis. rochester.edu A solvent system that provides a good separation of spots on a TLC plate is a good starting point for column chromatography. rochester.edu For the purification of this compound and its derivatives, a gradient elution is often employed. This involves starting with a less polar solvent system and gradually increasing its polarity by adding a more polar solvent. rochester.edu This technique allows for the efficient elution of compounds with a wide range of polarities.

For example, in the purification of various tosylpiperidine derivatives, solvent systems consisting of hexane and ethyl acetate are commonly used. rsc.orgnih.govmpg.de The purification of (2R,3R,4S)-4-Chloro-2-cyclohexyl-3-methyl-1-tosylpiperidine was achieved using flash column chromatography with a solvent system of 90% hexane and 10% ethyl acetate. rsc.org In another instance, the purification of N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide was performed using column chromatography with a gradient of ethyl acetate in hexanes, ramping up to 50% ethyl acetate. nih.gov For the purification of ethyl 2-(1-tosylpiperidine-4-carboxamido)thiazole-4-carboxylate, a solvent system of ethyl acetate/hexane (3:7) was used.

Table 2: Column Chromatography Conditions for Purification of Tosylpiperidine Derivatives

| Compound | Stationary Phase | Eluent System (v/v) | Reference |

| (2R,3R,4S)-4-Chloro-2-cyclohexyl-3-methyl-1-tosylpiperidine | Silica Gel | 90% Hexane, 10% Ethyl Acetate | rsc.org |

| N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide | Silica Gel | Ethyl acetate in Hexanes (gradient up to 50%) | nih.gov |

| Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiazole-4-carboxylate | Not specified | Ethyl acetate/Hexane (3:7) | |

| Alkylated product S3 | Silica Gel | Hexane/EtOAc (2:1) | mpg.de |

| Compound 23 | Silica Gel | Hexane/EtOAc (15:1) | mpg.de |

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity of this compound, especially for applications requiring exacting standards, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. lcms.czardena.comgilson.com Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and collect purified compounds. lcms.czgilson.com This technique offers superior resolution and efficiency compared to standard column chromatography, enabling the separation of closely related impurities. lcms.cz

The process involves injecting a solution of the crude or partially purified compound into a high-pressure stream of a mobile phase that flows through a column packed with a stationary phase, typically a bonded silica material like C18. researchgate.net The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. A detector, often a UV-Vis detector, monitors the eluent, and fractions containing the purified compound are collected. researchgate.net

While specific preparative HPLC methods for this compound are not extensively detailed in the provided search results, the general principles and applications of the technique are well-established for similar molecules. lcms.czresearchgate.net For instance, preparative HPLC has been used for the isolation of impurities in pharmaceutical drug synthesis for subsequent structure elucidation. lcms.cz The development of a preparative HPLC method often begins with optimizing the separation on an analytical scale and then scaling up to a preparative column. lcms.czthermofisher.com This involves adjusting the flow rate, injection volume, and gradient profile to accommodate the larger column dimensions. thermofisher.com Mass-Directed Auto-Prep (MDAP) is a form of preparative HPLC that uses mass spectrometry to trigger fraction collection, ensuring that only the compound of interest is collected. rsc.org

Table 3: General Parameters for Preparative HPLC

| Parameter | Description | Common Values/Ranges | Reference |

| Stationary Phase | The solid support inside the column. | C18 (Reversed-Phase) | researchgate.net |

| Mobile Phase | The solvent that carries the sample through the column. | Mixtures of water and organic solvents (e.g., methanol, acetonitrile), often with additives like TFA. | researchgate.net |

| Flow Rate | The speed at which the mobile phase moves through the column. | Can be up to 100 mL/min for large columns. | lcms.cz |

| Detection | The method used to detect compounds as they elute. | UV/Visible Detector, Mass Spectrometry (MS) | lcms.czresearchgate.net |

| Fraction Collection | The process of collecting the purified compound. | Can be triggered by time, detector signal (e.g., UV threshold), or mass. | lcms.czresearchgate.net |

Future Directions and Emerging Research Trajectories for 4 Methyl 1 Tosylpiperidine

Development of More Efficient and Sustainable Synthetic Routes

One promising direction is the development of synthetic methods that avoid the use of noble metal catalysts, which are often expensive and toxic. For example, a novel decarboxylation and in-situ methylation method has been reported that utilizes a cobalt catalyst, presenting a greener alternative to traditional syntheses. google.com This approach is noted for its high conversion rate and wide functional group compatibility, making it valuable for large-scale synthesis. google.com

Table 1: Comparison of Synthetic Route Enhancements

| Enhancement | Traditional Method | Sustainable Alternative | Key Advantages |

|---|---|---|---|

| Catalyst | Noble metal catalysts (e.g., Palladium, Rhodium) | Cobalt-based catalysts google.com | Lower cost, reduced toxicity, environmentally friendly google.com |

| Solvent | Dioxane, Dichloromethane (B109758) | 2-methyltetrahydrofuran (2-MeTHF) | Greener solvent, reduced environmental impact |

| Process | Batch processing | Continuous flow synthesis | Enhanced scalability and reproducibility |

| Chiral Synthesis | Chiral resolution of racemates | Asymmetric synthesis nih.gov | Higher efficiency, avoids loss of material nih.gov |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The exploration of novel reactivity for the 4-Methyl-1-tosylpiperidine scaffold is a major frontier. Researchers are actively investigating new catalytic systems to functionalize the piperidine (B6355638) ring in previously inaccessible ways, thereby creating valuable building blocks for complex molecule synthesis.

A significant area of development is the use of dual catalytic systems, such as Ni/Ti dual catalysis for cross-electrophile coupling, which allows for the reaction of alkyl chlorides with aryl halides. acs.org In one study, 4-chloro-N-tosylpiperidine was successfully coupled with 2-bromocumene using a (tBu-bpy)NiBr₂ precatalyst and a Cp*₂TiCl₂ co-catalyst, achieving a 95% yield. acs.org Similarly, dual nickel-photoredox catalysis is being used to enable transformations like the photodehalogenation of aryl bromides. tdx.cat

Photoredox catalysis is also opening doors to new reactions, such as the regioselective carbohydroxylation of olefins. nih.gov In this process, 4-methylene-1-tosylpiperidine, a derivative of the target compound, can be successfully reacted to generate a primary alcohol, a transformation confirmed by X-ray diffraction analysis. nih.gov Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step, are being explored. The ketone analogue, 1-tosylpiperidin-4-one, participates in magnesium perchlorate-catalyzed three-component reactions to produce α-aminophosphonates, some of which have shown insecticidal activity. beilstein-journals.org

Stereoselectivity remains a critical goal in these new transformations. Research on hydride transfer-mediated cyclization has shown that highly stereoselective aminations are possible, leading to the formation of specific isomers of substituted piperidines. nih.gov For instance, the cyclization of certain aldehydes can afford trans-2,4-disubstituted piperidines with high diastereoselectivity, a result of thermodynamic control. nih.gov

Expansion of Synthetic Utility in Complex Chemical Libraries

The piperidine ring is a common motif in bioactive molecules and pharmaceuticals, making this compound and its derivatives valuable scaffolds for the construction of chemical libraries. wordpress.comsmolecule.commjpms.in These libraries, which are large, curated collections of diverse chemical compounds, are essential for high-throughput screening (HTS) and the discovery of new drug leads. mjpms.invipergen.com

A prominent example of this is the discovery of ML277, a potent and selective activator of the KCNQ1 potassium channel. nih.gov This compound, which has a 1-tosylpiperidine core, was identified from a high-throughput screen of a library containing over 300,000 diverse small molecules. nih.govresearchgate.net The subsequent optimization of this initial hit involved an iterative medicinal chemistry approach where modifications were made to the tosylpiperidine scaffold to improve potency and selectivity. nih.gov This process underscores the importance of the tosylpiperidine framework as a starting point for generating focused libraries aimed at specific biological targets. nih.govresearchgate.net

Future efforts will likely focus on creating even more diverse libraries based on the this compound scaffold. By combining this core with a wide array of other chemical building blocks, researchers can explore a vast chemical space, increasing the probability of discovering molecules with novel biological activities. vipergen.comwhiterose.ac.uk The design of these libraries is increasingly sophisticated, aiming to populate new areas of "pharmaceutical space" with three-dimensional structures that are often underrepresented in traditional compound collections. whiterose.ac.uk

Application of Computational Chemistry in Mechanistic Studies and Reaction Design

Computational chemistry is becoming an indispensable tool in modern organic synthesis, providing deep insights that can accelerate discovery and optimization. For this compound, computational methods are being applied to understand reaction mechanisms and to design novel derivatives with enhanced properties.

Molecular simulations, for example, have been used to investigate how ML277, the KCNQ1 activator derived from a tosylpiperidine scaffold, binds to its target ion channel. researchgate.net These simulations identified the specific amino acids responsible for binding and clarified the mechanism by which the molecule activates the channel. researchgate.net This detailed structural understanding provides a robust framework for the rational design of new, potentially more effective therapeutic agents. researchgate.net

In the realm of reaction development, Density Functional Theory (DFT) studies are employed to gain insights into the transition states of complex reactions. whiterose.ac.uk This knowledge helps to explain observed selectivity and can guide the optimization of reaction conditions to favor a desired outcome. whiterose.ac.uk Looking forward, more advanced computational tools are being proposed for the design of new molecules. Generative adversarial networks (GANs), a type of machine learning model, could be trained on large chemical datasets to predict novel derivatives of this compound with enhanced bioactivity. These virtual hits could then be validated using molecular dynamics simulations to assess their binding stability with biological targets before committing to their synthesis in the lab.

Table 2: Computational Tools in this compound Research

| Computational Method | Application | Research Goal |

|---|---|---|

| Molecular Dynamics (MD) Simulations researchgate.net | Simulating the interaction between a ligand and its biological target. | To understand binding modes and mechanisms of action for drug discovery. researchgate.net |

| Density Functional Theory (DFT) whiterose.ac.uk | Calculating the energies of transition states in a chemical reaction. | To understand and predict stereoselectivity and reactivity. whiterose.ac.uk |

| Generative Adversarial Networks (GANs) | Generating novel chemical structures based on learned patterns. | To design new derivatives with predicted high bioactivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | To predict the activity of unsynthesized compounds and guide library design. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.